Rimtuzalcap
Overview
Description
Rimtuzalcap is a novel modulator of small-conductance calcium-activated potassium channels, currently under investigation for the treatment of essential tremor. It is a small molecule with the chemical formula C18H24F2N6O and a molecular weight of 378.428 g/mol . This compound is known for its ability to modulate potassium channels, which play a crucial role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rimtuzalcap involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Rimtuzalcap undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, typically involving reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Rimtuzalcap has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study potassium channel modulation and its effects on cellular processes.
Biology: Investigated for its role in modulating neuronal activity and its potential therapeutic effects on movement disorders.
Medicine: Under clinical trials for the treatment of essential tremor and spinocerebellar ataxia.
Industry: Potential applications in the development of new therapeutic agents targeting potassium channels .
Mechanism of Action
Rimtuzalcap acts as a positive allosteric modulator of small-conductance calcium-activated potassium channels. It increases the activity of these channels in the Purkinje cells of the cerebellar cortex, leading to hyperpolarization and a slower firing rate. This modulation helps decrease the dysfunctional firing of neurons in the olivo-cerebellar network, which is associated with essential tremor .
Comparison with Similar Compounds
Similar Compounds
CAD-1883: Another modulator of small-conductance calcium-activated potassium channels.
CTK7A: A potassium channel activator with similar therapeutic potential.
HIF-2α-IN-8: A compound targeting potassium channels but with different molecular targets
Uniqueness of Rimtuzalcap
This compound stands out due to its high selectivity and efficacy as a positive allosteric modulator of small-conductance calcium-activated potassium channels. Its unique mechanism of action and potential therapeutic applications make it a promising candidate for treating movement disorders .
Properties
Key on ui mechanism of action |
Rimtuzalcap is a positive allosteric modulator of small-conductance calcium-activated K+ channels (SK channels). It is thought to exert its activity on essential tremor through increasing SK channel activity in the Purkinje cells of the cerebellar cortex resulting in hyperpolarization and consequently, a slower firing rate. These Purkinje cells have a glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus which themselves exert the same input on the ventral intermediate nucleus in the thalamocortical system. From there the ventral intermediate nucleus exerts excitatory input to the motor cortex, producing an effect on motor function. It is the decrease in the activity of this pathway through targeting Purkinje cell firing rate that is thought to have a beneficial impact on essential tremor. |
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CAS No. |
2167246-24-2 |
Molecular Formula |
C18H24F2N6O |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-(3-methylpyrazol-1-yl)-6-morpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C18H24F2N6O/c1-13-4-7-26(24-13)17-22-15(21-14-2-5-18(19,20)6-3-14)12-16(23-17)25-8-10-27-11-9-25/h4,7,12,14H,2-3,5-6,8-11H2,1H3,(H,21,22,23) |
InChI Key |
OVLIDRAJVMUEMC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)C2=NC(=CC(=N2)N3CCOCC3)NC4CCC(CC4)(F)F |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=CC(=N2)N3CCOCC3)NC4CCC(CC4)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rimtuzalcap |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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